molecular formula C18H17ClFN5O B2719958 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide CAS No. 1797575-78-0

2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide

Cat. No.: B2719958
CAS No.: 1797575-78-0
M. Wt: 373.82
InChI Key: DYHKJCIZHJKYNU-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide is a complex organic compound that features a combination of chloro, cyano, pyrazinyl, piperidinyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the pyrazinyl-piperidine intermediate: This step involves the reaction of 3-cyanopyrazine with piperidine under specific conditions to form the pyrazinyl-piperidine intermediate.

    Introduction of the chloro and fluoro groups: The intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution reactions: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyrazine moieties.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution reactions: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the piperidine and pyrazine moieties.

Scientific Research Applications

2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.

    Material science: The compound can be used in the synthesis of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano, chloro, and fluoro groups can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide
  • 2-chloro-N-((1-(3-cyanopyrimidin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide

Uniqueness

2-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzamide is unique due to the presence of the pyrazine ring, which can confer different electronic and steric properties compared to pyridine or pyrimidine analogs. This can result in different biological activities and applications.

Properties

IUPAC Name

2-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O/c19-15-9-13(20)1-2-14(15)18(26)24-11-12-3-7-25(8-4-12)17-16(10-21)22-5-6-23-17/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHKJCIZHJKYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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